N-phenethyl-2,3-diphenylpropanamide
Description
N-phenethyl-2,3-diphenylpropanamide (IUPAC name: N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide), also known as beta'-Phenylfentanyl, is a synthetic opioid analog structurally related to fentanyl. Its molecular framework consists of a central propanamide backbone substituted with two phenyl groups at the 2- and 3-positions, a phenethyl group attached to the piperidine nitrogen, and a third phenyl group at the amide nitrogen (Fig. 1). This compound is classified as a controlled substance due to its structural similarity to fentanyl, a potent opioid agonist .
Synthetic routes for related compounds, such as N-(4-substituted phenyl)-2,3-diphenylpropanamides, involve reacting 2,3-diphenylpropanoyl chloride with substituted anilines .
Properties
IUPAC Name |
2,3-diphenyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-23(24-17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGLZZSWLFMMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2,3-diphenylpropanamide typically involves the reaction of phenethylamine with 2,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
N-phenethyl-2,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenethyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-phenethyl-2,3-diphenylpropanamide belongs to a broader class of 2,3-diphenylpropanamide derivatives. Key structural analogs and their distinguishing features are outlined below:
Substituent Variations on the N-Phenyl Ring
- N-Phenyl-2,3-diphenylpropanamide (1e) : The parent compound with a hydrogen substituent on the N-phenyl ring. Serves as a baseline for electronic effect studies .
- N-(4-Nitrophenyl)-2,3-diphenylpropanamide (1k): Incorporates a nitro group (–NO₂), an electron-withdrawing substituent, which redshifts the UV absorption band due to enhanced conjugation .
- N-(4-Hydroxyphenyl)-2,3-diphenylpropanamide (1b) : Features a hydroxyl group (–OH), an electron-donating substituent, causing a blueshift in UV spectra compared to 1k .
Steric Modifications
Functional Group Modifications
- 3-(Acetoxyimino)-N,3-diphenylpropanamide (1v): Replaces the amide hydrogen with an acetoxyimino group (–OAc), altering hydrogen-bonding capacity and reactivity. This modification is evident in distinct NMR signals (e.g., δ 10.36 ppm for the amide proton) .
Spectroscopic and Electronic Properties
UV Absorption Studies
Substituents on the N-phenyl ring significantly influence UV absorption maxima (Table 1). Electron-withdrawing groups (e.g., –NO₂) lower the energy gap, while electron-donating groups (e.g., –OH) increase it. Solvent polarity and hydrogen-bonding interactions further modulate these effects .
Table 1: Substituent Effects on UV Absorption Bands
| Compound | Substituent (Z) | λ₁ (nm, Low Energy) | λ₂ (nm, High Energy) | Solvent Dependency |
|---|---|---|---|---|
| 1e | H | 290 | 235 | Moderate |
| 1k | –NO₂ | 315 | 240 | High |
| 1b | –OH | 280 | 238 | High |
NMR and Mass Spectrometry
- This compound : Expected NMR peaks include aromatic protons (δ 7.20–7.50 ppm) and piperidine methylene groups (δ 2.50–3.50 ppm).
- 3-(Acetoxyimino)-N,3-diphenylpropanamide (1v): Distinct acetoxyimino protons appear at δ 4.06 ppm (s, 2H) and δ 2.19 ppm (s, 3H) .
Table 2: Spectroscopic Data Comparison
| Compound | Key NMR Signals (δ, ppm) | HRMS (M+H)+ |
|---|---|---|
| 1v | 10.36 (s, 1H, NH), 4.06 (s, 2H) | 297.1238 |
| This compound (inferred) | ~7.20–7.50 (m, aromatic), ~3.00–3.50 (m, CH₂) | Not reported |
Pharmacological and Regulatory Considerations
As a fentanyl analog, this compound is presumed to exhibit high affinity for opioid receptors. Its structural distinction from beta-Methylfentanyl (N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide) lies in the propanamide backbone and additional phenyl group, which may influence receptor binding kinetics and metabolic stability .
Notes
Regulatory Status : Controlled under opioid analog laws; handling requires compliance with drug enforcement regulations .
Synthetic Challenges : High-purity synthesis demands rigorous purification, as seen in related phthalimide derivatives .
Spectroscopic Complexity : Solvent effects (dipolarity, hydrogen bonding) complicate UV interpretation; multi-parameter models (π*, α, β) are recommended for analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
